molecular formula C24H21N3O3 B7774855 Ethyl 6-phenoxy-4-((pyridin-3-ylmethyl)amino)quinoline-3-carboxylate

Ethyl 6-phenoxy-4-((pyridin-3-ylmethyl)amino)quinoline-3-carboxylate

Cat. No.: B7774855
M. Wt: 399.4 g/mol
InChI Key: BKZWBQZAFBAYAX-UHFFFAOYSA-N
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Description

Ethyl 6-phenoxy-4-((pyridin-3-ylmethyl)amino)quinoline-3-carboxylate is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This particular compound features a quinoline core substituted with phenoxy, pyridin-3-ylmethylamino, and ethyl carboxylate groups, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-phenoxy-4-((pyridin-3-ylmethyl)amino)quinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Phenoxy Group: The phenoxy group can be introduced via a nucleophilic aromatic substitution reaction, where a phenol derivative reacts with a suitable leaving group on the quinoline ring.

    Attachment of the Pyridin-3-ylmethylamino Group: This step involves the nucleophilic substitution of a halogenated quinoline derivative with pyridin-3-ylmethylamine.

    Esterification: The final step is the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-phenoxy-4-((pyridin-3-ylmethyl)amino)quinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogenated quinoline derivatives, phenols, and amines are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Ethyl 6-phenoxy-4-((pyridin-3-ylmethyl)amino)quinoline-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent, anti-inflammatory agent, and antimicrobial agent.

    Biological Research: It is used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Chemical Biology: The compound is used as a probe to study cellular processes and pathways.

    Industrial Applications: It may be used in the development of new materials or as a precursor for other complex molecules.

Mechanism of Action

The mechanism of action of Ethyl 6-phenoxy-4-((pyridin-3-ylmethyl)amino)quinoline-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can inhibit enzyme activity, block receptor binding, or interfere with nucleic acid function, leading to its biological effects. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    Chloroquine: A well-known anti-malarial drug with a quinoline core.

    Camptothecin: A quinoline derivative used as an anti-cancer agent.

Uniqueness

Ethyl 6-phenoxy-4-((pyridin-3-ylmethyl)amino)quinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of phenoxy, pyridin-3-ylmethylamino, and ethyl carboxylate groups differentiates it from other quinoline derivatives and contributes to its potential as a versatile compound in scientific research and medicinal chemistry.

Properties

IUPAC Name

ethyl 6-phenoxy-4-(pyridin-3-ylmethylamino)quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3/c1-2-29-24(28)21-16-26-22-11-10-19(30-18-8-4-3-5-9-18)13-20(22)23(21)27-15-17-7-6-12-25-14-17/h3-14,16H,2,15H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKZWBQZAFBAYAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NCC3=CN=CC=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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